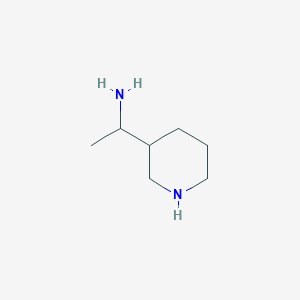

1-Piperidin-3-yl-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-3-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(8)7-3-2-4-9-5-7/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDCUZAVCKTODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCNC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606906 | |

| Record name | 1-(Piperidin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314919-71-5 | |

| Record name | 1-(Piperidin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperidin 3 Yl Ethylamine and Its Advanced Derivatives

Direct Synthetic Routes to 1-Piperidin-3-yl-ethylamine

Direct synthesis of racemic this compound can be conceptually approached through several established organic chemistry reactions. A prevalent method in amine synthesis is reductive amination. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This would typically involve the reaction of a suitable piperidine (B6355638) precursor, such as 3-acetylpiperidine, with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the target ethylamine (B1201723) derivative. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. masterorganicchemistry.com

A feasible synthetic pathway could also commence from piperidine-4-carboxylic acid derivatives, which through a series of transformations including methylation, amidation, and functional group interconversions, can yield the desired 3-substituted ethylamine structure. nih.gov

| Plausible Synthetic Step | Reagents and Conditions | Purpose | Reference |

| Reductive Amination | 3-Acetylpiperidine, NH₃, NaBH₃CN, Methanol | Formation of the ethylamine side chain from a ketone precursor. | masterorganicchemistry.comorganic-chemistry.orglibretexts.org |

| N-Alkylation of Piperidine | Piperidine, Alkyl Halide, K₂CO₃, DMF | Introduction of substituents on the piperidine nitrogen. | researchgate.net |

| Amide Reduction | N-acetyl-3-aminopiperidine, Reducing agent (e.g., LiAlH₄) | Conversion of an amide to an amine. | mdpi.com |

Stereoselective Synthesis of this compound Isomers

The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the development of stereoselective synthetic routes to access the (R) and (S) isomers of this compound is of significant importance. These methods include the use of chiral catalysts and auxiliaries, diastereoselective control during ring formation, and the resolution of racemic mixtures.

One effective strategy for the enantioselective synthesis of 3-aminopiperidine precursors involves the use of chiral auxiliaries derived from the chiral pool. For example, L-glutamic acid, a naturally occurring α-amino acid, can be converted into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. Current time information in Bangalore, IN. This involves a sequence of reactions including esterification, reduction of the carboxylic acids to alcohols, and subsequent conversion of the diol to a ditosylate, which can then be cyclized with an appropriate amine. Current time information in Bangalore, IN.

Another powerful technique is asymmetric hydrogenation using chiral metal catalysts. Rhodium(I) and Ruthenium(II) complexes with chiral phosphine (B1218219) ligands are commonly employed for the asymmetric hydrogenation of prochiral enamines or pyridine (B92270) derivatives to furnish chiral piperidines with high enantioselectivity. mdpi.com

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers created in a single reaction. In the context of piperidine synthesis, gold(I)-catalyzed intramolecular cyclization of N-homopropargyl amides can proceed with high diastereoselectivity to form piperidin-4-one precursors. These precursors can then be further elaborated to the desired 3-substituted piperidines. The diastereoselectivity is often influenced by the steric bulk of the substituents on the starting material.

Stereoselective reductive amination is another key method. The use of a bulky hydride source, such as sodium tri(2-ethylhexanoyloxy)borohydride, can lead to the formation of bicyclic amines with high diastereomeric ratios. googleapis.com

When a racemic mixture of this compound or its precursor, 3-aminopiperidine, is synthesized, enantiomeric resolution can be employed to separate the individual enantiomers. A classical and industrially viable method is diastereomeric salt formation using a chiral resolving agent. For instance, racemic 3-aminopiperidine can be resolved using a single enantiomer of a chiral acid, such as dibenzoyl-(D)-tartaric acid. google.comgoogle.com The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the amine is then liberated by treatment with a base.

Furthermore, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. americanpharmaceuticalreview.comcsfarmacie.cznih.govmdpi.com For non-chromophoric compounds like piperidin-3-amine, a pre-column derivatization with a chromophoric agent, such as para-toluenesulfonyl chloride (PTSC), can be performed. The resulting diastereomeric derivatives can then be separated on a chiral stationary phase, such as Chiralpak AD-H, with high resolution. nih.gov

| Resolution Technique | Reagents/Method | Principle | Reference |

| Diastereomeric Salt Formation | Racemic 3-aminopiperidine, Dibenzoyl-(D)-tartaric acid, Isopropyl alcohol/water | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. | google.comgoogle.com |

| Chiral HPLC | Pre-column derivatization with PTSC, Chiralpak AD-H column, Ethanol/diethyl amine mobile phase | Chromatographic separation of derivatized enantiomers on a chiral stationary phase. | nih.gov |

Diastereoselective Control in Ring Formation

Strategic Functionalization and Derivatization of the this compound Core

The this compound scaffold contains two primary sites for functionalization: the secondary amine of the piperidine ring and the primary amine of the ethylamine side chain. This allows for the synthesis of a wide array of derivatives with potentially diverse biological activities.

The secondary amine of the piperidine ring can be readily alkylated to introduce a variety of substituents. This N-alkylation is typically achieved by reacting the piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like acetonitrile (B52724) or DMF. researchgate.net Mechanochemical methods using a ball mill have also been reported as an environmentally friendly alternative to solution-based alkylations. beilstein-journals.org

Amide bond formation is one of the most common reactions in medicinal chemistry. nih.govgrowingscience.comresearchgate.net The primary amine of the this compound can be acylated with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form amides. Common coupling reagents used to facilitate this reaction include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like DIPEA or triethylamine (B128534) (Et₃N). mdpi.comnih.gov The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is also a prevalent method for efficient amide coupling. growingscience.com These reactions are typically carried out in solvents like dichloromethane (B109758) (DCM) or DMF at room temperature. mdpi.com

| Reaction Type | Reagents and Conditions | Typical Yield | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF, Room Temperature | Moderate to High | researchgate.net |

| Amide Coupling | Carboxylic acid, EDC, HOBt, DIPEA, CH₃CN, 23 °C | Good to Excellent | nih.gov |

| Amide Coupling | Carboxylic acid, HATU, DIPEA, DMF, Room Temperature | High | growingscience.com |

| N-acylation | Acid chloride, Pyridine, 0 °C to Room Temperature | Good | nih.gov |

Modifications on the Ethylamine Side Chain

Modifications to the ethylamine side chain attached to the piperidine ring are crucial for fine-tuning the pharmacological properties of the final compound. These alterations can influence factors such as receptor binding affinity, selectivity, and pharmacokinetic profiles.

One common strategy involves the N-alkylation or N-acylation of the terminal amino group of the ethylamine moiety. For instance, secondary amines can be formed through nucleophilic substitution reactions. The reaction of a suitable piperidine precursor bearing a leaving group on the ethyl side chain (e.g., a mesylate) with a primary amine like benzylamine (B48309) or 3-phenylpropan-1-amine can yield the corresponding N-substituted derivatives. d-nb.info

Another approach involves the reductive amination of an aldehyde intermediate. For example, piperidine derivatives containing a C2 chain can be oxidized to aldehydes, which then react with various primary and secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to furnish a diverse array of secondary and tertiary amines on the side chain. nih.gov

The ethylamine side chain itself can be constructed through various synthetic routes. A classical method involves the reaction of a piperidine with N-(2-bromoethyl)phthalimide, followed by hydrazinolysis, although this method can have moderate yields. asianpubs.org A more direct approach is the alkylation of the piperidine nitrogen with a pre-functionalized ethylamine synthon. Furthermore, one-pot reactions involving 2-(piperidin-1-yl)ethylamine, various arenealdehydes, and mercaptoacetic acid have been used to synthesize thiazolidinone derivatives, demonstrating the versatility of the ethylamine group as a scaffold for further functionalization. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Substitution | Mesylate-activated piperidine, Primary amine (e.g., benzylamine) | Secondary amine on ethyl side chain | d-nb.info |

| Reductive Amination | Piperidine-aldehyde, Primary/Secondary amine, NaBH(OAc)₃ | Secondary/Tertiary amine on ethyl side chain | nih.gov |

| Alkylation/Hydrazinolysis | Piperidine, N-(2-bromoethyl)phthalimide, Hydrazine | Primary ethylamine side chain | asianpubs.org |

| One-pot Condensation | 2-(Piperidin-1-yl)ethylamine, Arenealdehyde, Mercaptoacetic acid | Thiazolidinone-functionalized ethyl side chain | nih.gov |

Regioselective Functionalization of the Piperidine Ring

Achieving regioselective functionalization of the piperidine ring is a significant synthetic challenge, particularly at the C3 position. Direct C-H functionalization is often difficult at C3 due to the deactivating inductive effect of the nitrogen atom. nih.gov Consequently, indirect methods or specialized catalytic systems are frequently employed.

One indirect strategy for C3-functionalization involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive, regioselective ring-opening of the resulting cyclopropane. nih.govd-nb.info This multi-step sequence allows for the controlled introduction of substituents at the C3 position.

Direct C-H activation methods have been developed that allow for regiocontrol by carefully selecting the N-protecting group and the rhodium catalyst. nih.govthieme-connect.com For example, while N-Boc or N-brosyl protecting groups tend to direct functionalization to the C2 position, and N-α-oxoarylacetyl groups can direct to C4, achieving C3 selectivity via direct C-H insertion remains a challenge. nih.gov

A distinct approach involves the generation of a highly reactive 3,4-piperidyne intermediate. This species can be trapped in cycloaddition reactions with various partners, such as tetracyclone or 2-pyrone, to create annulated piperidine scaffolds functionalized at the C3 and C4 positions. nih.gov The regioselectivity of these trapping reactions can be predicted and explained using the distortion/interaction model. nih.gov

Photocatalysis offers another avenue for regioselective functionalization. A flavin-based photocatalyst can mediate the oxidation of N-Boc piperidine to an enecarbamate, which serves as a key intermediate. Depending on the choice of base, this allows for either α-hydroxylation or β-elimination, providing access to different functionalized piperidines. chemrxiv.org For β-substituted piperidines, dehydrogenation occurs selectively at the less substituted α,β-site. chemrxiv.org

| Methodology | Key Intermediate/Precursor | Functionalized Position | Key Features | Reference |

| Indirect C-H Functionalization | N-Boc-tetrahydropyridine | C3 | Asymmetric cyclopropanation followed by reductive ring-opening. | nih.govd-nb.info |

| Piperidyne Chemistry | 3,4-Piperidyne | C3, C4 | Generation of a reactive intermediate followed by cycloaddition trapping. | nih.gov |

| Photocatalytic Oxidation | Enecarbamate | α or β positions | Regiodivergent functionalization controlled by base selection. | chemrxiv.org |

| Rhodium-Catalyzed C-H Activation | N-protected piperidines | C2, C4 (primarily) | Site selectivity is controlled by the N-protecting group and catalyst. | nih.govthieme-connect.com |

Novel Approaches for Constructing Piperidin-3-yl-ethylamine Scaffolds

Building the core piperidine ring with the desired substitution pattern from acyclic or simpler cyclic precursors is a fundamental strategy. Modern synthetic methods focus on efficiency, atom economy, and stereocontrol.

Intramolecular Cyclization Precursors and Pathways

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where the backbone of the product is pre-assembled in the reactant. nih.gov A highly efficient, one-pot synthesis of 3-azidopiperidines has been developed through the intramolecular cyclization of unsaturated amines. This method allows for the nucleophilic installation of an azide (B81097) moiety, which can be subsequently reduced to the corresponding 3-aminopiperidine, a direct precursor to the target scaffold. acs.org This transformation is noted for its anti-Markovnikov regioselectivity. acs.org

The substrates for these cyclizations are often unsaturated amines or their derivatives. For example, N-radical approaches can be used, where aminonitriles undergo cyclization in the presence of reducing agents like DIBAL-H to form chiral piperidines. nih.gov Another pathway involves the oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, to form substituted piperidines. nih.gov

| Cyclization Type | Precursor | Key Reagent/Catalyst | Intermediate/Product Feature | Reference |

| Amination/Cyclization | Unsaturated amine | Iodine(III) oxidizing agent | 3-Azidopiperidine (precursor to 3-amino) | acs.org |

| Radical Cyclization | Enantiomerically enriched aminonitrile | DIBAL-H | Chiral piperidine | nih.gov |

| Oxidative Amination | Non-activated alkene | Gold(I) or Palladium(II) catalyst | Difunctionalized piperidine | nih.gov |

Reductive Amination and Hydrogenation Variants

Reductive amination and hydrogenation are cornerstone reactions in the synthesis of saturated heterocycles like piperidine. The hydrogenation of pyridine derivatives is a common route to the piperidine core. nih.gov Asymmetric hydrogenation of substituted pyridines using chiral catalysts can provide enantioenriched piperidines. For instance, a two-step reduction of pyridine derivatives, involving an initial reduction with sodium borohydride followed by an asymmetric hydrogenation with a ruthenium(II) complex, can yield cis-3-fluoro-4-aminopiperidine derivatives. nih.gov

Reductive amination of piperidone derivatives is another versatile method. A reductive amination between N-Boc-piperidin-4-one and an aniline (B41778) derivative is a key step in synthesizing N-substituted piperidin-4-amines. researchgate.net The borane-pyridine complex has been identified as an effective reagent for the reductive amination of various substituted piperidines with a wide range of aldehydes, serving as a good alternative to sodium cyanoborohydride. tandfonline.com

A three-step process starting from pyridine allows access to a variety of enantioenriched 3-substituted piperidines. This sequence involves:

Partial reduction of pyridine.

A Rhodium-catalyzed asymmetric reductive Heck reaction with a boronic acid.

A final reduction step to saturate the ring. snnu.edu.cn

| Method | Starting Material | Key Reagent/Catalyst | Product | Reference |

| Asymmetric Hydrogenation | Substituted Pyridine | Chiral Ruthenium(II) complex | Enantioenriched substituted piperidine | nih.gov |

| Reductive Amination | N-Boc-piperidin-4-one | Aniline, Reducing agent | N-Substituted piperidin-4-amine | researchgate.net |

| Reductive Amination | Substituted piperidine, Aldehyde | Borane-pyridine complex | N-Alkylated piperidine | tandfonline.com |

| Asymmetric Reductive Heck | Pyridine, Boronic acid | Chiral Rhodium complex | Enantioenriched 3-substituted piperidine | snnu.edu.cn |

Multi-component Reaction Integration

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.org This approach offers significant advantages in terms of economy, energy efficiency, and environmental friendliness over traditional multi-step syntheses. bas.bg

The synthesis of highly functionalized piperidines is well-suited to MCR strategies. A common MCR for piperidines involves the reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound. beilstein-journals.orgbas.bg Various catalysts have been employed to promote this transformation, including nano-crystalline solid acids (like nano-sulfated zirconia), molecular iodine, L-proline, and various metal salts. bas.bg For example, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can be catalyzed by ZrOCl₂·8H₂O to afford functionalized piperidine scaffolds. taylorfrancis.com

Another MCR approach is the nitro-Mannich (aza-Henry) reaction, where a nitroalkane and an imine react to form a β-nitroamine, which can be a precursor to aminopiperidines. researchgate.net A pseudo five-component reaction has also been developed, reacting aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate diverse and highly functionalized piperidines. acs.org

| MCR Type | Components | Catalyst Example | Key Feature | Reference |

| Aldehyde-Amine-Dicarbonyl | Aromatic aldehyde, Amine, β-keto ester | [K+PEG]Br₃⁻, ZrOCl₂·8H₂O | One-pot synthesis of highly functionalized piperidines. | beilstein-journals.orgtaylorfrancis.com |

| Aldehyde-Amine-Dicarbonyl | 1,3-dicarbonyl, Amine, Aromatic aldehyde | Nano-sulfated zirconia | Heterogeneous, reusable catalyst system. | bas.bg |

| Pseudo Five-Component | Aromatic aldehyde, Ammonium acetate, β-nitrostyrene, Meldrum's acid | None specified | Generates structurally diverse piperidines with a Meldrum's acid moiety. | acs.org |

| Nitro-Mannich/Aza-Henry | Nitroalkane, Imine | Organocatalyst (e.g., proline-derived) | Forms β-nitroamine precursors for piperidine synthesis. | researchgate.net |

Advanced Structural and Conformational Analysis of 1 Piperidin 3 Yl Ethylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. optica.org For 1-Piperidin-3-yl-ethylamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum is predicted to show a complex pattern of signals, particularly in the aliphatic region, due to the overlapping resonances of the piperidine (B6355638) ring protons. The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR Data: Detailed assignments are made possible through 2D NMR spectroscopy. ceon.rs

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For instance, it would show correlations between the proton at C3 and the neighboring protons on the piperidine ring (H2, H4) and the ethylamine (B1201723) side chain (H1'). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom (¹J-coupling). This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular skeleton, for example, by showing a correlation from the H1' protons of the side chain to the C2, C3, and C4 carbons of the piperidine ring. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. NOESY correlations can help determine the orientation (axial or equatorial) of the ethylamine substituent on the piperidine ring by observing through-space interactions between the side-chain protons and specific ring protons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |

|---|---|---|---|---|

| 1 | N-H | 1.5 - 2.5 (broad s) | - | COSY to H2, H6 |

| 2 | CH₂ | 2.9 - 3.1 (axial), 2.4 - 2.6 (equatorial) | ~46.0 | COSY to H3; HSQC to C2; HMBC to C3, C6 |

| 3 | CH | 1.8 - 2.0 | ~38.0 | COSY to H2, H4, H1'; HSQC to C3; HMBC to C2, C4, C5, C1' |

| 4 | CH₂ | 1.6 - 1.8 (axial), 1.2 - 1.4 (equatorial) | ~31.0 | COSY to H3, H5; HSQC to C4; HMBC to C2, C3, C5, C6 |

| 5 | CH₂ | 1.6 - 1.8 (axial), 1.2 - 1.4 (equatorial) | ~25.0 | COSY to H4, H6; HSQC to C5; HMBC to C3, C4, C6 |

| 6 | CH₂ | 2.9 - 3.1 (axial), 2.4 - 2.6 (equatorial) | ~46.0 | COSY to H5; HSQC to C6; HMBC to C2, C5 |

| 1' | CH | 2.8 - 3.0 | ~58.0 | COSY to H3, H2'; HSQC to C1'; HMBC to C2, C3, C4, C2' |

| 2' | CH₃ | 1.0 - 1.2 | ~15.0 | COSY to H1'; HSQC to C2'; HMBC to C1' |

The piperidine ring exists predominantly in a chair conformation. For a 3-substituted piperidine, this leads to a dynamic equilibrium between two chair conformers, one with the ethylamine group in an axial position and one with it in an equatorial position. These conformers interconvert rapidly at room temperature via a process known as ring inversion. ucl.ac.uk

Variable-temperature (VT) NMR studies can be employed to investigate these dynamics. optica.org By lowering the temperature, the rate of ring inversion can be slowed on the NMR timescale. At a sufficiently low temperature (the coalescence temperature), the separate signals for the axial and equatorial conformers may be observed, allowing for the determination of the equilibrium constant and the free energy barrier (ΔG‡) of the conformational exchange. korea.ac.kr

In cases of severe signal overlap in ¹H NMR spectra, isotopic labeling can be a powerful tool for simplification and unambiguous assignment. smolecule.comsigmaaldrich.com

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium atoms simplifies the spectrum by removing their signals and associated couplings. For example, N-deuteration (by exchanging with D₂O) would cause the N-H and NH₂ proton signals to disappear, helping to identify them and resolve the couplings of adjacent protons.

¹³C and ¹⁵N Labeling: While more synthetically demanding, uniform or selective enrichment with ¹³C and ¹⁵N can provide invaluable structural information. researchgate.net ¹⁵N NMR spectroscopy, for instance, would allow for the direct detection of the two nitrogen atoms and the measurement of ¹H-¹⁵N coupling constants, which are sensitive to geometry and hydrogen bonding.

Dynamic NMR for Conformational Exchange Studies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of a compound's elemental composition. scispace.com For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₆N₂. oakwoodchemical.com Analysis of the fragmentation patterns can also provide structural confirmation.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺• | C₇H₁₆N₂ | 128.1313 |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. epequip.com They are excellent for identifying the presence of specific functional groups. The spectra of this compound would be characterized by absorptions corresponding to N-H, C-H, and C-N bonds.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| Amine (NH₂) | N-H Stretch (symmetric & asymmetric) | 3300 - 3400 | Weak |

| Amine (NH) | N-H Stretch | 3250 - 3350 | Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium |

| Aliphatic CH₂ | C-H Bend (Scissoring) | ~1465 | Medium |

X-ray Crystallography for Solid-State Molecular Geometry and Absolute Configuration

Should a suitable single crystal of this compound or a salt thereof be obtained, X-ray crystallography could provide definitive information about its three-dimensional structure in the solid state. korea.ac.kr This analysis would reveal:

Precise bond lengths and angles.

The conformation of the piperidine ring , which is expected to be a chair.

The orientation of the ethylamine substituent (axial or equatorial), which may differ from the preferred conformation in solution.

The absolute configuration of the stereocenter at the C3 position.

Intermolecular interactions , such as hydrogen bonding between the amine groups, which dictate the crystal packing arrangement. nih.gov

This technique offers an unambiguous snapshot of the molecule's static structure, complementing the dynamic information obtained from NMR studies in solution.

Computational and Theoretical Investigations of 1 Piperidin 3 Yl Ethylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and molecular geometry.

Ab initio and Density Functional Theory (DFT) are powerful computational tools for determining the optimized geometry and electronic structure of molecules. researchgate.net DFT methods, particularly with hybrid functionals like B3LYP, are often used for their balance of accuracy and computational cost in studying organic molecules, including piperidine (B6355638) derivatives. nih.govnanobioletters.com

For 1-Piperidin-3-yl-ethylamine, a geometry optimization would be performed, likely using a basis set such as 6-311++G(d,p), to find the lowest energy conformation of the molecule. nanobioletters.combohrium.com This calculation would yield precise bond lengths, bond angles, and dihedral angles. The piperidine ring is known to prefer a chair conformation. wikipedia.org The ethylamine (B1201723) substituent at the 3-position can exist in either an axial or equatorial position, and DFT calculations would determine the relative stability of these conformers.

Illustrative Optimized Geometry Parameters for this compound (Equatorial Conformer)

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-N (ring) | 1.47 Å |

| C-C (ring) | 1.53 Å | |

| C-C (side chain) | 1.54 Å | |

| C-N (side chain) | 1.46 Å | |

| Bond Angle | C-N-C (ring) | 111.5° |

| N-C-C (side chain) | 112.0° | |

| Dihedral Angle | C-C-N-C (ring) | -55.0° (gauche) |

Note: The data in this table is illustrative and represents typical values for similar structures, derived from general principles of computational chemistry.

Understanding the charge distribution within a molecule is crucial for predicting its reactive sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound. researchgate.net The nitrogen atoms of the piperidine ring and the primary amine are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or protonation. nih.gov

Frontier Molecular Orbital (FMO) theory is key to understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atoms, while the LUMO may be distributed across the carbon skeleton.

Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Illustrative Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: The data in this table is illustrative and based on typical values for similar aliphatic amines.

Ab Initio and Density Functional Theory (DFT) Studies

Conformational Landscape Exploration and Energy Minima Identification

The biological activity of a molecule is often dependent on its three-dimensional shape. Therefore, exploring the conformational landscape of this compound is essential.

A potential energy surface (PES) map can be generated by systematically rotating the molecule's rotatable bonds and calculating the energy at each point. For this compound, key rotations would include the bond connecting the ethylamine group to the piperidine ring and the C-C bond within the ethylamine side chain. This mapping helps to identify the low-energy conformers (energy minima) and the energy barriers between them.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's conformational flexibility. nih.gov By simulating the motion of the atoms over time in a solvent environment, an ensemble of accessible conformations can be generated. This is particularly useful for understanding how the molecule might behave in a biological system. MD simulations can reveal the preferred conformations of the ethylamine side chain and the flexibility of the piperidine ring.

Potential Energy Surface Mapping

Theoretical Structure-Reactivity and Structure-Interaction Relationship Studies

Computational methods can also be used to establish relationships between a molecule's structure and its reactivity or its potential to interact with biological targets. acs.org For instance, the calculated electronic properties (like the HOMO-LUMO gap and charge distribution) can be correlated with experimental reactivity data. tsijournals.com

Furthermore, molecular docking studies could be performed to predict how this compound might bind to a specific protein receptor. These simulations would place the molecule into the binding site of a target protein and score the interactions, providing hypotheses about its potential biological activity.

Ligand-Target Docking Studies (Purely from a Binding Affinity Prediction/Modeling Perspective)

Reaction Mechanism Elucidation and Kinetic Barrier Calculations

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism, including its kinetic feasibility, can be developed.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement from which the reaction can proceed to either products or revert to reactants. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, which possesses exactly one imaginary vibrational frequency. The geometry of the TS provides critical insight into the bond-breaking and bond-forming processes.

For a representative reaction of this compound, such as the SN2 N-alkylation of the secondary piperidine nitrogen with methyl iodide, a transition state would be located and characterized. In this TS, the N-C bond to the incoming methyl group would be partially formed, and the C-I bond of methyl iodide would be partially broken. The piperidine nitrogen would bear a partial positive charge. DFT calculations, often using methods like B3LYP, are standard for optimizing the geometry of such transition states. rsc.orguni-muenchen.de Studies on similar amine alkylation reactions confirm that the mechanism can be modeled effectively to identify rate-determining steps and the structures of key transition states. acs.orgrsc.org

Table 3: Illustrative Reaction Pathway Energetics for N-Alkylation of this compound with CH3I Energies are hypothetical, based on typical values for SN2 reactions of secondary amines calculated using DFT methods.

| Species | Description | Illustrative Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH₃I | 0.0 |

| Transition State (TS) | [H₃C···Pip-I]‡ | +18.5 (Activation Barrier, ΔG‡) |

| Products | 1-Methyl-3-(2-aminoethyl)piperidinium iodide | -12.0 (Overall Reaction Energy, ΔGrxn) |

This energetic profile suggests a kinetically accessible and thermodynamically favorable reaction, which is typical for the alkylation of secondary amines with reactive alkyl halides.

Chemical Reactivity and Transformation Pathways of 1 Piperidin 3 Yl Ethylamine

Nucleophilic Reactivity of Amino Groups

The defining characteristic of 1-Piperidin-3-yl-ethylamine in chemical reactions is the nucleophilic nature of its two amino groups. Both the primary amine of the ethylamine (B1201723) substituent and the secondary amine of the piperidine (B6355638) ring possess lone pairs of electrons, making them available to attack electron-deficient centers.

The primary amine (-NH2) at the terminus of the ethylamine side chain is generally more sterically accessible and thus more readily participates in nucleophilic reactions compared to the secondary amine within the piperidine ring. This primary amine can undergo a variety of reactions typical of alkylamines, including:

Acylation: Reaction with acyl halides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is a common pathway for the synthesis of more complex molecules and ligands. najah.edu

Michael Addition: As a soft nucleophile, the primary amine can participate in conjugate additions to α,β-unsaturated carbonyl compounds. acs.org

The secondary amine within the piperidine ring is also nucleophilic, though its reactivity can be tempered by the steric hindrance of the cyclic structure. scbt.com It can participate in similar reactions as the primary amine, such as acylation and alkylation. The relative reactivity of the two amino groups can often be controlled by the choice of reagents and reaction conditions. For instance, bulky electrophiles may preferentially react with the less hindered primary amine.

The nucleophilicity of the amino groups is a key factor in the synthesis of various derivatives and has been exploited in the development of compounds for medicinal chemistry research. mdpi.commdpi.com

Electrophilic Behavior of the Piperidine Ring

While the primary reactivity of this compound is nucleophilic, the piperidine ring itself does not typically exhibit significant electrophilic behavior. The carbon atoms of the saturated ring are sp3-hybridized and not electron-deficient. However, under specific conditions, the ring can be made to react with nucleophiles.

One such scenario involves the formation of an N-acyliminium ion. If the piperidine nitrogen is acylated, subsequent oxidation or loss of a leaving group from an adjacent carbon can generate a reactive iminium species. This electrophilic intermediate can then be attacked by nucleophiles. This type of reactivity is a powerful tool in the synthesis of substituted piperidines. soton.ac.uk

It is important to note that direct electrophilic attack on the carbon skeleton of the piperidine ring is uncommon and would require harsh reaction conditions or the introduction of activating groups. The primary electrophilic interactions of the molecule are more likely to occur after a transformation of one of the amino groups.

Ring Stability and Transformations

The piperidine ring is a stable, six-membered saturated heterocycle. mdpi.com However, it can undergo several types of transformations under specific chemical conditions.

Dehydrogenation: The piperidine ring can be dehydrogenated to form the corresponding pyridine (B92270) ring. This transformation typically requires a catalyst and elevated temperatures. The resulting aromatic pyridine ring is a common structural motif in many biologically active compounds.

Ring-Opening: While generally stable, the piperidine ring can be opened under certain conditions. Reductive cleavage of the C-N bonds can occur, although this is a less common reaction pathway compared to transformations involving the amino groups. More often, ring-opening is observed in derivatives where the ring is strained or contains activating functional groups. For instance, some piperidine derivatives can undergo ring opening when substituents like furyl or thienyl groups are present. mdpi.com

Intramolecular Cyclization: The presence of the ethylamine side chain introduces the possibility of intramolecular reactions. For example, under appropriate conditions, the primary amine could potentially cyclize onto an activated carbon atom of the piperidine ring, leading to the formation of a bicyclic system. Such reactions are a key strategy in the synthesis of complex alkaloids and other natural products. mdpi.com

Coordination Chemistry and Metal Complex Formation with this compound as Ligand

This compound is an excellent bidentate ligand for the formation of metal complexes. nih.gov The two nitrogen atoms, one from the primary amine and one from the secondary amine of the piperidine ring, can coordinate to a single metal center, forming a stable five-membered chelate ring.

The ability of this compound to act as a bidentate ligand has been utilized in the synthesis of various metal complexes with transition metals such as copper(II), palladium(II), and others. nih.govmdpi.com The coordination of the ligand to the metal ion can significantly alter the electronic and steric properties of both the ligand and the metal.

The nature of the resulting metal complex is influenced by several factors:

The Metal Ion: Different metal ions have different coordination preferences in terms of geometry and coordination number.

The Counter-ion: The anion associated with the metal salt can sometimes participate in the coordination sphere.

The Solvent: The solvent can play a role in the complexation reaction and may even coordinate to the metal center. mdpi.com

The Presence of Other Ligands: this compound can be used in the formation of mixed-ligand complexes, where other ligands are also coordinated to the metal ion. nih.gov

The resulting metal complexes can exhibit interesting chemical and physical properties, including catalytic activity and specific biological activities. nih.govrsc.org The study of these complexes provides insights into the principles of coordination chemistry and can lead to the development of new materials and catalysts.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactivity | Common Reactions |

|---|---|---|

| Primary Amine (-NH2) | Nucleophilic | Acylation, Alkylation, Schiff Base Formation, Michael Addition |

| Secondary Amine (Piperidine) | Nucleophilic | Acylation, Alkylation |

| Piperidine Ring | Generally Stable | Dehydrogenation, Ring-Opening (under specific conditions) |

Table 2: Potential Transformations of this compound

| Transformation | Description |

|---|---|

| Dehydrogenation | Conversion of the piperidine ring to a pyridine ring. |

| Ring-Opening | Cleavage of the C-N bonds in the piperidine ring. |

| Intramolecular Cyclization | Formation of a bicyclic system through reaction of the side chain with the ring. |

| Metal Complexation | Acts as a bidentate ligand to form complexes with metal ions. |

Applications of 1 Piperidin 3 Yl Ethylamine in Advanced Organic Synthesis

As Chiral Synthons for Complex Molecule Construction

The inherent chirality of 1-Piperidin-3-yl-ethylamine, available in both (R) and (S) enantiomeric forms, makes it an attractive starting material for the stereoselective synthesis of complex molecules. The piperidine (B6355638) ring provides a rigid scaffold, while the ethylamine (B1201723) side chain offers a convenient handle for further functionalization.

Although direct and extensive research on the use of this compound as a chiral synthon is not widely documented in publicly available literature, the principles of chiral pool synthesis strongly support its potential. Chiral piperidine derivatives are well-established as crucial intermediates in the synthesis of numerous biologically active compounds and natural products. mdpi.comwiley-vch.dersc.org For instance, the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives has been described, highlighting the utility of the 3-substituted piperidine core in generating molecular complexity. nih.gov The primary amine of this compound can be readily transformed into a wide array of functional groups, allowing for the construction of diverse and stereochemically defined molecules.

The general strategy involves utilizing the pre-existing stereocenter of either (R)- or (S)-1-Piperidin-3-yl-ethylamine to control the stereochemistry of subsequent reactions, thereby avoiding the need for asymmetric synthesis or chiral resolution at later stages. This approach is highly efficient and is a cornerstone of modern synthetic organic chemistry.

Role as Organocatalysts or Ligands in Catalytic Reactions

The structural motifs present in this compound, namely the secondary amine within the piperidine ring and the primary ethylamine side chain, suggest its potential application as an organocatalyst or as a ligand in metal-catalyzed reactions. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the ability of amines to act as Lewis bases or to form transient iminium or enamine intermediates. uni-giessen.denih.gov

While specific studies detailing the use of this compound itself as an organocatalyst are scarce, derivatives of piperidine are widely employed in asymmetric catalysis. scispace.comnih.govresearchgate.net For example, chiral diamines and amino alcohols derived from piperidine scaffolds have been successfully used as ligands for transition metals in a variety of enantioselective transformations, including reductions, additions, and cross-coupling reactions. d-nb.infonih.gov The two nitrogen atoms in this compound could potentially chelate to a metal center, creating a chiral environment that could induce asymmetry in a catalytic transformation.

Future research could explore the derivatization of this compound to fine-tune its steric and electronic properties for specific organocatalytic or metal-catalyzed reactions. The development of catalysts based on this readily available chiral scaffold could provide new and efficient routes to enantiomerically enriched compounds.

Precursor for Diverse Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. scispace.comnih.govnih.govrsc.org The bifunctional nature of this compound, possessing two distinct reactive sites in the form of the piperidine nitrogen and the primary amine, makes it an excellent starting point for the construction of chemical libraries.

The general approach involves the differential functionalization of the two amino groups. For instance, the piperidine nitrogen can be acylated, alkylated, or subjected to reductive amination, while the primary amine can be converted into amides, sulfonamides, ureas, or other functional groups. This modular approach allows for the introduction of a wide range of substituents, leading to a library of compounds with diverse physicochemical properties. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are particularly well-suited for library synthesis. hse.rutandfonline.comrug.nlresearchgate.net this compound, with its primary amine, could be a valuable component in MCRs such as the Ugi or Passerini reactions, further expanding the accessible chemical space. The resulting libraries of piperidine-containing compounds can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents.

Building Block for Bridged and Spirocyclic Systems

Bridged and spirocyclic scaffolds are of significant interest in medicinal chemistry as they introduce three-dimensionality into molecules, which can lead to improved target binding and pharmacokinetic properties. whiterose.ac.ukgoogle.com The piperidine ring of this compound can serve as a key structural element in the construction of these complex architectures.

The synthesis of spirocyclic compounds often involves the formation of a new ring that shares a single atom with the existing piperidine ring. researchgate.netresearchgate.netnih.goveurjchem.com While direct examples utilizing this compound are not prominent in the literature, related piperidine derivatives are commonly used. For instance, intramolecular cyclization reactions starting from appropriately functionalized 3- or 4-substituted piperidines can lead to the formation of spirocyclic systems. The ethylamine side chain of this compound could be elaborated into a tether that could then cyclize onto the piperidine ring or a substituent on the nitrogen atom.

The construction of bridged systems involves creating a new bridge of atoms connecting two non-adjacent positions of the piperidine ring. This can be achieved through intramolecular reactions such as ring-closing metathesis or intramolecular alkylations. Again, while specific examples with this compound are limited, the fundamental reactivity of the piperidine scaffold suggests its applicability in such synthetic strategies. frontiersin.orgbeilstein-journals.org The development of synthetic routes to bridged and spirocyclic systems from this chiral building block would provide access to novel and structurally complex molecules with potential applications in various areas of chemical biology and drug discovery.

Future Research Horizons and Unexplored Opportunities for 1 Piperidin 3 Yl Ethylamine Research

Sustainable and Eco-friendly Synthetic Methodologies

The development of green and sustainable synthetic routes for piperidine (B6355638) derivatives is a growing area of focus. acgpubs.orgrsc.org Traditional methods often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.gov Future research will likely prioritize the development of eco-friendly alternatives that are more efficient and have a lower environmental impact.

Key areas of exploration include:

Catalytic Hydrogenation: The use of transition metal catalysts for the hydrogenation of pyridine (B92270) precursors is a common method for synthesizing piperidines. nih.gov Future research could focus on developing more efficient and reusable catalysts, potentially based on earth-abundant metals, to improve the sustainability of this process. nih.gov For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of enantioenriched 3-substituted piperidines from arylboronic acids and pyridine derivatives. acs.orgsnnu.edu.cn

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. Exploring enzymatic routes to 1-Piperidin-3-yl-ethylamine could lead to milder reaction conditions and reduced waste streams.

Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. Applying flow chemistry to the synthesis of this compound could lead to more efficient and scalable production methods.

Solvent-Free and Microwave-Assisted Synthesis: Research into solvent-free reaction conditions and the use of microwave irradiation can significantly reduce reaction times and energy consumption, aligning with the principles of green chemistry. acgpubs.orgresearchgate.net

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify minute amounts of this compound and its metabolites is crucial for various applications, including environmental monitoring and understanding its behavior in biological systems. While standard analytical techniques like chromatography and mass spectrometry are valuable, there is a need for more sensitive and selective methods for trace analysis. austinpublishinggroup.comresearchgate.net

Future research in this area could involve:

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) can provide highly selective and sensitive detection of piperidine alkaloids. austinpublishinggroup.comresearchgate.net

Sensor Development: The creation of novel sensors, potentially based on electrochemical or optical principles, could enable real-time and in-situ detection of this compound at trace levels.

Advanced Spectroscopic Methods: The application of advanced nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy techniques could provide detailed structural information and aid in the identification of trace impurities and degradation products. google.com

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical design by enabling the rapid analysis of vast datasets and the prediction of molecular properties. researchgate.netmednexus.orgnih.govmdpi.com The application of these computational tools to this compound research can accelerate the discovery of new derivatives with desired properties. nih.govnih.govarabjchem.orgresearchgate.net

Key opportunities include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to develop QSAR models that correlate the structural features of piperidine derivatives with their biological activities. nih.govnih.gov This can guide the design of new compounds with enhanced efficacy.

De Novo Drug Design: Generative AI models can design novel molecules with specific desired properties from scratch, offering a powerful tool for exploring the chemical space around the this compound scaffold.

Prediction of Physicochemical Properties: AI can predict key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. researchgate.net This allows for the in-silico screening of virtual compound libraries, saving time and resources. researchgate.net

Synthesis Planning: AI tools can assist in planning synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions, thereby streamlining the synthesis of new derivatives. researchgate.net

Exploration of Novel Physical-Chemical Phenomena

A deeper understanding of the fundamental physical-chemical properties of this compound is essential for unlocking its full potential. While basic properties have been characterized, there are opportunities to investigate more complex and novel phenomena.

Areas for future investigation include:

Conformational Analysis: The piperidine ring can adopt different conformations, which can significantly influence its biological activity. researchgate.net Detailed computational and experimental studies of the conformational landscape of this compound and its derivatives can provide valuable insights for rational drug design.

Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in the solid-state properties and biological interactions of molecules. acs.org Investigating these interactions for this compound can inform crystal engineering and the design of materials with specific properties.

Chirality and Stereochemistry: The presence of a stereocenter at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers. Investigating the distinct properties and biological activities of each enantiomer is a crucial area for future research, as different stereoisomers can have vastly different pharmacological effects. acs.orgsnnu.edu.cn

Role in Supramolecular Chemistry and Materials Science

The ability of the piperidine moiety to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable building block in supramolecular chemistry and materials science. researchgate.netacs.org The unique structure of this compound, with its primary amine and secondary amine functionalities, offers intriguing possibilities for the construction of novel supramolecular assemblies and functional materials.

Potential research directions include:

Self-Assembling Systems: Investigating the self-assembly behavior of this compound and its derivatives could lead to the formation of well-defined nanostructures, such as micelles, vesicles, or gels, with potential applications in drug delivery and nanotechnology.

Crystal Engineering: By understanding and controlling the intermolecular interactions, it may be possible to design and synthesize co-crystals of this compound with other molecules to create materials with tailored properties, such as improved solubility or stability. oup.com

Functional Polymers and Materials: The incorporation of the this compound unit into polymer chains or other material scaffolds could impart specific functionalities, such as catalytic activity or molecular recognition capabilities. tue.nl

Q & A

Q. Table 1. Comparison of Synthetic Methods for Piperidine Derivatives

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethanol reflux | 78–80°C, 2 h | 75–85 | |

| Chiral resolution | Lipase B, hexane | 90 (ee>99) | |

| SC-XRD characterization | R factor: 0.035 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.